1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride
Description
Properties
IUPAC Name |
1-(1-methylindol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-11(13)10-8-14(2)12-7-5-4-6-9(10)12;/h4-8,11H,3,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHUUDKRZXYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(C2=CC=CC=C21)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-methylindole, which is a commercially available compound.
Alkylation: The 1-methylindole undergoes alkylation with a suitable alkyl halide, such as 3-chloropropylamine, in the presence of a base like potassium carbonate. This reaction forms 1-(1-Methyl-1H-indol-3-yl)propylamine.
Hydrochloride Formation: The final step involves the conversion of 1-(1-Methyl-1H-indol-3-yl)propylamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1.1. Treatment of Mental Health Disorders
Research indicates that compounds similar to 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride can act as modulators of monoamine reuptake, which is crucial in treating conditions such as depression and anxiety. The compound has been studied for its efficacy in ameliorating symptoms associated with major depressive disorder and other mood disorders by enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft .
Key Findings:
- Mechanism of Action: The compound acts on serotonin and norepinephrine transporters, potentially increasing the levels of these neurotransmitters in the brain .
- Clinical Implications: It may provide relief from vasomotor symptoms often associated with hormonal changes, such as those experienced during menopause .
2.1. Antibacterial Properties
Recent studies have demonstrated that derivatives of indole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The ability of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride to disrupt bacterial cell membranes enhances its effectiveness against multidrug-resistant strains .
Data Table: Antimicrobial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 0.13 µg/mL | Staphylococcus aureus |
| Compound B | 0.25 µg/mL | Escherichia coli |
| 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride | TBD | TBD |
Case Study:
In vivo studies have shown that derivatives with similar structures effectively reduced bacterial load in models of sepsis, indicating potential for therapeutic use in infectious diseases .
3.1. Modulation of Receptors
The compound has been explored for its agonistic activity on beta-adrenergic receptors (β-ARs). In particular, modifications to the indole structure have led to enhanced selectivity and potency for human β3-ARs, which are implicated in metabolic regulation and could be targeted for obesity treatment .
Highlights:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole Moieties
GW441756 Hydrochloride
- Structure: Contains a 1-methyl-1H-indol-3-yl group linked to a pyrrolopyridinone scaffold.
- Molecular Formula : C₁₇H₁₃ClN₂O
- Activity : Acts as a kinase inhibitor, targeting tropomyosin receptor kinase A (TrkA) .
- Comparison: Both compounds share the 1-methylindole-3-yl group, but GW441756’s pyrrolopyridinone core confers distinct target specificity. The propylamine chain in the primary compound may influence solubility and receptor binding differently.
3-(1H-Indol-1-yl)propan-1-amine Hydrochloride
- Structure : Features an indole moiety at the 1-position attached to a propanamine chain.
- Molecular Formula : C₁₁H₁₄ClN₂
- Key Difference : The indole substitution at the 1-position (vs. 3-position in the primary compound) likely alters steric and electronic interactions with biological targets .
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine
- Structure : Combines a 3-methoxypropyl-substituted indole with a cyclopropylamine group.
- Molecular Formula : C₁₆H₂₂N₂O
- Comparison : The cyclopropylamine and methoxypropyl groups may enhance lipophilicity and blood-brain barrier penetration compared to the primary compound’s simpler propylamine chain .
Pharmacological Comparators (Amine Hydrochlorides)
Fluoxetine Hydrochloride
- Structure: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethylphenoxy-propylamine backbone.
- Molecular Formula: C₁₇H₁₈F₃NO·HCl
- Comparison : While both are amine hydrochlorides, Fluoxetine’s aromatic ether and trifluoromethyl groups confer SSRI activity, unlike the indole-based primary compound .
Nortriptyline Hydrochloride
- Structure : A tricyclic antidepressant with a dibenzocycloheptene-propylamine core.
- Molecular Formula : C₁₉H₂₁N·HCl
- Comparison: The rigid tricyclic structure of Nortriptyline contrasts with the flexible indole-propylamine scaffold, impacting receptor affinity and side effect profiles .
Anticancer Screening
- Bis-Indole Derivatives: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates () were screened by the NCI, showing moderate activity against HOP-92 and SNB-75 cell lines.
Kinase Inhibition
- GW441756: Demonstrates potent inhibition of TrkA, suggesting that indole-3-yl derivatives may have utility in targeting neurotrophin pathways.
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(1-Methyl-1H-indol-3-yl)propylamine HCl | C₁₂H₁₇ClN₂ | 224.74 | 3-indolyl, propylamine HCl |
| GW441756 HCl | C₁₇H₁₃ClN₂O | 308.75 | 3-indolyl, pyrrolopyridinone HCl |
| 3-(1H-Indol-1-yl)propan-1-amine HCl | C₁₁H₁₄ClN₂ | 174.24 + HCl | 1-indolyl, propanamine HCl |
| Fluoxetine HCl | C₁₇H₁₈F₃NO·HCl | 345.79 | Trifluoromethylphenoxy-propylamine HCl |
Biological Activity
1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound belongs to the indole derivatives class, characterized by a core indole structure with a propylamine side chain. This unique structure is responsible for its biological activity, particularly its interaction with various molecular targets.
The biological effects of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride are primarily mediated through its ability to bind to specific receptors and enzymes. Notably, it has been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Methicillin-resistant Staphylococcus | 4 µg/mL |
| Enterococcus spp. | 32 µg/mL |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride have been evaluated across several cancer cell lines. The compound has demonstrated significant antiproliferative effects.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 |
| MCF-7 | 11.20 |
| SKOV-3 | 7.87 |
These values indicate that the compound is particularly effective against cervical (HeLa) and breast (MCF-7) cancer cells, with IC50 values suggesting potent activity .
Case Studies
A recent study highlighted the efficacy of the compound in inducing apoptosis in cancer cells. The mechanism involved arresting the cell cycle at the G2/M phase and significantly inhibiting tubulin polymerization, akin to the action of colchicine. This study underlines the potential of this compound as a therapeutic agent in oncology.
Another case involved testing against various strains of bacteria, where it was found to have comparable efficacy to established antibiotics like levofloxacin, especially against resistant strains . This suggests that further exploration could lead to new treatments for infections caused by resistant pathogens.
Q & A
Basic Questions
Synthesis and Purification Methodology Q: What are the standard synthetic routes for preparing 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride, and how is the hydrochloride salt purified? A: A common approach involves sequential functionalization of the indole core. First, alkylation or amination introduces the propylamine chain, followed by treatment with hydrochloric acid to form the water-soluble hydrochloride salt . Purification typically employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals. Ensure stoichiometric control during salt formation to avoid residual reactants .
Structural Confirmation Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Use -NMR to verify indole ring protons (6.8–7.5 ppm) and methyl/propylamine chain integration. -NMR and HRMS are essential for resolving carbon environments and molecular mass, respectively . Purity is assessed via HPLC with UV detection (λ = 280 nm for indole absorbance) and elemental analysis for Cl content .
Handling and Storage Precautions Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Store in airtight containers at 2–8°C, protected from moisture and light. Use PPE (gloves, goggles) to prevent inhalation or skin contact. Dispose of waste via certified hazardous waste services, as it may be classified as environmentally hazardous (WGK 2 in Germany) . Avoid proximity to ignition sources due to potential dust combustibility .
Nomenclature and IUPAC Compliance Q: How is the IUPAC name derived for this compound, and what conventions apply to its hydrochloride designation? A: The base name follows substituent priority: the indole ring (1-methyl substitution) is the parent structure, with the propylamine chain at position 3. The hydrochloride is denoted as a stoichiometric (1:1) salt, appended after the base name .
Solubility and Solvent Compatibility Q: How does the hydrochloride form influence solubility, and which solvents are optimal for experimental workflows? A: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water), facilitating biological assays. For organic-phase reactions, DMSO or methanol are preferred. Precipitation in low-polarity solvents (e.g., diethyl ether) aids purification .
Advanced Research Questions
Microwave-Assisted Synthesis Optimization Q: How can microwave irradiation improve the synthesis of this compound compared to conventional methods? A: Microwave reactors reduce reaction times (e.g., from 24 hours to <2 hours) by enhancing kinetic control. For example, method B in achieved 85% yield for a structurally similar amine hydrochloride via microwave-assisted amination. Optimize parameters (power, temperature) to minimize side-product formation .
Resolving Analytical Data Contradictions Q: How should researchers address discrepancies in NMR or mass spectrometry data across studies? A: Cross-reference spectral data with structurally analogous compounds (e.g., indole derivatives in ). Verify solvent effects on -NMR shifts (DMSO vs. CDCl) and confirm HRMS calibration using internal standards. Replicate synthesis under controlled conditions to isolate batch-specific variations .
Receptor Binding Assay Design Q: What strategies are recommended for evaluating this compound’s interaction with neurotransmitter receptors? A: Use radioligand displacement assays (e.g., -labeled antagonists for serotonin or dopamine receptors). Structural analogs with indole moieties () show affinity for GPCRs, suggesting similar screening frameworks. Validate results with computational docking studies (e.g., AutoDock Vina) .
Environmental Impact Mitigation Q: How can researchers minimize environmental risks during large-scale experimental use? A: Follow WGK 2 guidelines () by neutralizing waste with sodium bicarbonate before disposal. Employ closed-system reactors to prevent aerosol release. Monitor biodegradation via OECD 301F testing to assess aquatic toxicity .
Comparative Reactivity with Structural Analogs Q: How does the cyclopropyl or methyl substitution in related compounds (e.g., ) influence reactivity? A: Cyclopropyl groups () increase steric hindrance, slowing nucleophilic reactions, while methyl groups enhance lipophilicity. Compare reaction rates under identical conditions (e.g., SN2 alkylation) and analyze substituent effects via Hammett plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
